5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c1-20-12-5-3-2-4-10(12)11-8-21-14(18-11)19-13(16)9(6-15)7-17-19/h2-5,7-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNKGFHSFZKWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326240 | |
| Record name | 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882152-70-7 | |
| Record name | 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide (MnO2) in water, which provides an eco-friendly and efficient route .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. The incorporation of these structures into drug design has led to the development of various derivatives that exhibit selective cytotoxicity against cancer cell lines.
- Case Study : A series of thiazole-pyrazole hybrids were synthesized and evaluated for their antiproliferative activity against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. Compounds demonstrated significant inhibition of cell proliferation, with some derivatives achieving IC50 values as low as 10 µM .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HepG2 | 12 | High |
| Compound B | HeLa | 15 | Moderate |
| Compound C | MCF-7 | 20 | Moderate |
Neuroprotective Effects
Research has also indicated that certain derivatives of this compound may possess neuroprotective properties. The thiazole moiety is particularly noted for its ability to interact with neurotransmitter systems.
- Case Study : A derivative was tested for its effects on neuronal cell survival in models of oxidative stress. The compound exhibited protective effects against apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Anti-inflammatory Properties
Compounds similar to 5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile have been evaluated for their anti-inflammatory effects.
- Case Study : A study demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that such compounds could be beneficial in managing inflammatory disorders .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in disease processes, including kinases and cyclooxygenases (COX).
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it can inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways. The thiazole ring contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Features
Pyrazole-4-carbonitrile derivatives share a common core but differ in substituents, which influence electronic properties, solubility, and biological interactions. Key structural comparisons include:
Key Observations :
- Thiazole vs. Thiophene : The target compound’s thiazole ring (containing nitrogen and sulfur) may engage in stronger hydrogen bonding compared to thiophene derivatives .
- Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing nitro groups in D2, affecting reactivity and solubility .
Key Observations :
Physicochemical Properties
Substituents critically influence properties such as melting point, solubility, and stability:
Key Observations :
- Methoxy Group Impact : The target compound’s methoxyphenyl group likely improves aqueous solubility compared to nitro or chloro derivatives.
- Thermal Stability: Compounds like 15a () with ethoxymethyleneamino groups show high thermal stability (>194°C).
Biological Activity
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis of the Compound
The compound can be synthesized through various methods, including the Hantzsch reaction, which allows for the formation of thiazoles and pyrazoles under mild conditions. The synthesis involves the reaction of α-chloroglycinates with thiobenzamides or thioureas, yielding valuable intermediates for pharmaceutical applications .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity : In vitro studies have indicated that some derivatives possess cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The mechanism of action may involve the induction of apoptosis in malignant cells .
Antimicrobial Studies
A comprehensive study assessed the antimicrobial efficacy of related pyrazole derivatives. The results demonstrated that certain compounds significantly inhibited bacterial growth and biofilm formation:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 5a | 0.30 | 0.35 | Bacteriostatic |
These findings highlight the potential of these compounds in treating infections caused by resistant strains .
Anticancer Activity
In a study exploring the anticancer properties of thiazole-bearing pyrazoles, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation into the effectiveness of thiazole derivatives against resistant bacterial strains showed promising results, with compound 7b being particularly effective in reducing biofilm formation and enhancing susceptibility to conventional antibiotics .
- Case Study on Cancer Cell Lines : In vitro tests on human breast cancer cell lines revealed that certain pyrazole derivatives could significantly reduce cell viability and promote apoptotic cell death, indicating their potential as novel anticancer agents .
Q & A
Basic: What synthetic routes are recommended for preparing 5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
A multi-step synthesis is typically employed:
- Step 1: Cyclization of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with substituted aryl halides (e.g., o-nitrochlorobenzene) in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours .
- Step 2: Purification via recrystallization from ethanol:acetone (1:1) to obtain high-purity crystals .
- Optimization: Reaction conditions (solvent polarity, temperature, and base strength) influence yield and purity. Statistical Design of Experiments (DoE) can systematically optimize variables like molar ratios and heating duration .
Advanced: How can computational methods accelerate the design of novel derivatives of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and information science to predict reaction pathways and optimize experimental conditions:
- Reaction Path Search: Quantum mechanics (e.g., DFT) models transition states and intermediates to identify feasible synthetic routes .
- Machine Learning: Extracts patterns from existing data (e.g., substituent effects on isomer ratios) to prioritize high-yield reactions .
- Case Study: Computational screening of substituents at the pyrazole 4-position can predict dihedral angles (e.g., 74.03° between benzene rings) and intramolecular hydrogen bonds (N–H⋯O) critical for stability .
Basic: What analytical techniques are critical for confirming the molecular structure and purity?
Methodological Answer:
- X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings .
- Spectroscopy:
- Chromatography: HPLC with UV detection ensures purity (>95%) by quantifying unreacted intermediates .
Advanced: How should researchers address discrepancies in isomer ratios observed during pyrazole derivative synthesis?
Methodological Answer:
Contradictions in isomer distribution (e.g., 3- vs. 5-substituted pyrazoles) arise from substituent electronic effects :
- Electron-Withdrawing Groups (EWGs): Direct substitution to the 3-position due to reduced ring electron density .
- Statistical Analysis: Use DoE to correlate substituent type (e.g., methoxy vs. nitro) with isomer ratios. For example, a 2⁴ factorial design can isolate variables like solvent polarity and temperature .
- Mechanistic Studies: Probe intermediates via in-situ NMR or mass spectrometry to identify kinetic vs. thermodynamic control .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in bioactive derivatives?
Methodological Answer:
- Derivatization: Synthesize analogs with varying substituents (e.g., halogenation at the thiazole ring) and assess bioactivity (e.g., adenosine receptor antagonism) .
- Molecular Docking: Simulate ligand-receptor interactions (e.g., pyrazole binding to A1 receptors) using AutoDock or Schrödinger .
- Data-Driven SAR: Cluster bioactivity data (e.g., IC₅₀ values) with cheminformatics tools to identify pharmacophores .
Basic: What green chemistry approaches apply to the synthesis of this compound?
Methodological Answer:
- Mechanochemical Synthesis: Use Fe₃O₄@SiO₂@Vanillin nanoparticles as a recyclable catalyst for solvent-free pyrazole formation at room temperature .
- Solvent Selection: Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Waste Minimization: Employ column-free purification (e.g., precipitation-filtration) to reduce solvent waste .
Advanced: How can researchers resolve conflicting data in hydrogen bonding patterns observed in crystal structures?
Methodological Answer:
- Variable-Temperature XRD: Analyze thermal motion to distinguish static vs. dynamic hydrogen bonds (e.g., N–H⋯N vs. C–H⋯O) .
- DFT Calculations: Compare experimental bond lengths (e.g., N–H = 0.86 Å) with computed values to validate packing models .
- Synchrotron Studies: High-resolution powder XRD resolves disorder in methoxyphenyl orientations .
Basic: What safety protocols are recommended for handling reactive intermediates in its synthesis?
Methodological Answer:
- Acyl Chloride Intermediates: Use Schlenk lines under inert gas (N₂/Ar) to prevent hydrolysis .
- Cyanide Handling: Work in fume hoods with HCN detectors and neutralize waste with Fe(OH)₃ .
- Thermal Hazards: Monitor exothermic reactions (e.g., cyclization) using jacketed reactors with temperature control .
Advanced: What methodologies enable scalable production without compromising purity?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for high-purity batches (e.g., >90% yield in <2 hours) .
- Process Analytical Technology (PAT): Real-time FTIR monitors reaction progress to minimize byproducts .
- Crystallization Engineering: Seed crystal addition and controlled cooling rates ensure uniform particle size .
Advanced: How can researchers validate the reproducibility of synthetic protocols across labs?
Methodological Answer:
- Round-Robin Trials: Share standardized protocols (e.g., molar ratios, solvent grades) between labs and compare yields/purity .
- Open-Source Data: Publish raw spectral datasets (NMR, HPLC) in repositories like Zenodo for independent verification .
- Robustness Testing: Introduce deliberate variations (e.g., ±10% reagent excess) to assess protocol resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
